Piribedil N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

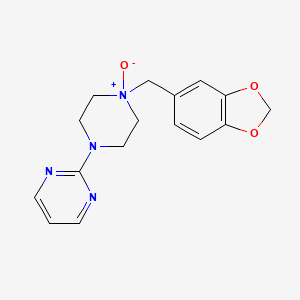

El N-óxido de Piribedil es un compuesto químico con la fórmula molecular C16H18N4O3. Es un derivado del piribedil, que es conocido por su uso como agente antiparkinsoniano. El N-óxido de Piribedil se utiliza principalmente en investigación científica y tiene diversas aplicaciones en química, biología y medicina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del N-óxido de Piribedil implica la oxidación del piribedil. Un método común es el uso de agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones controladas. La reacción típicamente tiene lugar en un solvente orgánico como el diclorometano a baja temperatura para asegurar la formación selectiva del N-óxido .

Métodos de producción industrial

La producción industrial del N-óxido de Piribedil sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía asegura la producción eficiente de N-óxido de Piribedil de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El N-óxido de Piribedil se somete a diversas reacciones químicas, que incluyen:

Oxidación: Una oxidación adicional puede conducir a la formación de derivados más oxidados.

Reducción: Las reacciones de reducción pueden convertir el N-óxido de Piribedil de nuevo a piribedil.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a derivados más altamente oxidados, mientras que la reducción típicamente produce piribedil .

Aplicaciones Científicas De Investigación

El N-óxido de Piribedil tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudian sus efectos sobre los procesos celulares y como herramienta en ensayos bioquímicos.

Medicina: Se investiga su potencial efecto terapéutico y como compuesto modelo en estudios farmacológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como estándar de referencia en control de calidad

Mecanismo De Acción

El N-óxido de Piribedil ejerce sus efectos al interactuar con varios objetivos moleculares y vías. Se sabe que actúa como agonista del receptor de dopamina, específicamente dirigido a los receptores D2 y D3. Esta interacción conduce a la modulación de las vías de señalización dopaminérgica, que son cruciales en el tratamiento de la enfermedad de Parkinson y otros trastornos neurológicos .

Comparación Con Compuestos Similares

Compuestos similares

Piribedil: El compuesto principal, utilizado como agente antiparkinsoniano.

Pramipexol: Otro agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Ropinirol: Un agonista de la dopamina con aplicaciones terapéuticas similares.

Singularidad

El N-óxido de Piribedil es único debido a su estructura química específica, que le permite someterse a distintas reacciones químicas y exhibir propiedades farmacológicas únicas. Su capacidad de actuar como agonista del receptor de dopamina al mismo tiempo que es un reactivo versátil en la síntesis química lo distingue de otros compuestos similares .

Actividad Biológica

Piribedil N-Oxide is a derivative of piribedil, a drug primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various studies.

Overview of Piribedil and Its N-Oxide Derivative

Piribedil is a dopamine receptor agonist that primarily targets D2 and D3 receptors, playing a crucial role in modulating dopaminergic activity in the brain. The N-oxide form of piribedil has been investigated for its potential advantages, including altered pharmacokinetics and reduced side effects.

Dopamine Receptor Agonism

This compound exhibits selective agonistic activity at dopamine D2 and D3 receptors. Research indicates that while both piribedil and its N-oxide form engage these receptors, the N-Oxide may provide biased signaling pathways that could lead to different therapeutic outcomes.

- Selectivity Studies : In cAMP assays, both forms showed significant activity but with variations in their potency and efficacy across different receptor types. For instance, piribedil demonstrated pIC50 values around 7.5 for D2 receptors, indicating substantial agonistic potential .

Cardiovascular Effects

Clinical observations have noted that higher doses of piribedil can lead to hypotension and bradycardia. A case study documented a patient experiencing severe cardiovascular symptoms after increasing the dose of piribedil from 50 mg to 100 mg daily, highlighting potential risks associated with its use . The transition to pramipexole alleviated these adverse effects, suggesting that the N-Oxide may have a more favorable cardiovascular profile.

Efficacy in Parkinson's Disease

Piribedil has been shown to improve motor symptoms in patients with Parkinson's disease significantly. In controlled studies, doses ranging from 150 to 300 mg/day resulted in notable improvements compared to placebo . The introduction of the N-Oxide variant may enhance these effects by providing more stable plasma concentrations over time.

| Study | Dosage | Outcome | Notes |

|---|---|---|---|

| Randomized Trial | 150-300 mg/day | Improved motor function | Compared to placebo; significant response rate |

| MPTP-Lesioned Marmoset Study | Variable dosing | Similar efficacy to levodopa | Longer duration of action observed |

Adverse Reactions

A notable clinical case involved a patient who experienced severe hypotension and bradycardia after increasing his dosage of piribedil. The patient's symptoms included dizziness and fainting spells, which resolved after switching to pramipexole. This case underscores the importance of monitoring cardiovascular responses in patients treated with dopaminergic agents .

Comparative Analysis with Other Dopaminergic Agents

This compound is often compared with other dopaminergic medications such as levodopa and pramipexole. While all three agents target similar pathways, their side effect profiles and efficacy can differ significantly.

| Agent | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Piribedil | D2/D3 Agonist | Moderate improvement | Hypotension, bradycardia |

| Pramipexole | D2 Agonist | High efficacy | Less cardiovascular risk |

| Levodopa | Precursor to dopamine | High efficacy | Dyskinesia, fluctuations |

Propiedades

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCNNJVJUXZOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80850707 |

Source

|

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53954-71-5 |

Source

|

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.